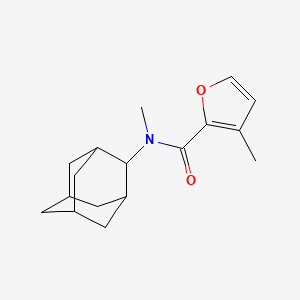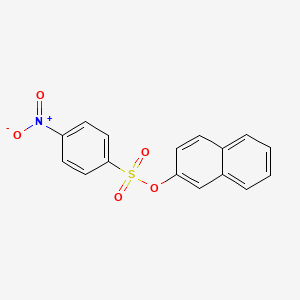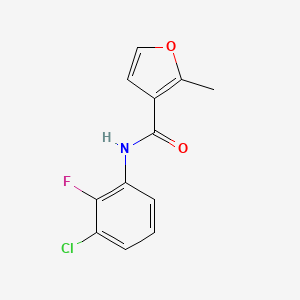![molecular formula C18H28N2O3 B7537516 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cells. In vivo studies have demonstrated that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
Mechanism of Action
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to inhibition of downstream signaling pathways, including the NF-κB and AKT pathways, which are crucial for B-cell survival and proliferation. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to decrease the levels of several cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and toxicity. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to have potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development. However, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has a short half-life, which may limit its efficacy in clinical settings. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has not been extensively studied in combination with other anticancer agents, which may limit its potential for combination therapy.
Future Directions
There are several future directions for the development of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. One potential avenue is the exploration of combination therapy with other anticancer agents, such as venetoclax or immune checkpoint inhibitors. Another direction is the investigation of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of more potent and selective BTK inhibitors may overcome the limitations of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide and lead to improved clinical outcomes for patients with B-cell malignancies.
Conclusion:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is a promising small molecule inhibitor that targets the BTK enzyme and has potent antitumor activity in preclinical models of B-cell malignancies. Its high selectivity for BTK and minimal off-target effects make it a promising candidate for clinical development. However, its short half-life and limited data on combination therapy may limit its potential for clinical use. Further research is needed to fully explore the potential of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in the treatment of B-cell malignancies.
Synthesis Methods
The synthesis of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide involves several steps, starting with the reaction of 4-bromobenzonitrile with 3-methylbutan-1-ol in the presence of potassium carbonate to yield 4-bromobenzyl 3-methylbutyl ether. This intermediate is then reacted with 2-(2-methylpropanoylamino)ethylamine in the presence of sodium hydride to yield the final product, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. The overall yield of the synthesis is reported to be around 25%.
properties
IUPAC Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)9-12-23-16-7-5-15(6-8-16)18(22)20-11-10-19-17(21)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHWQQXJPSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)




![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)



![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)